Cerium dioxide

Catalog No.
S576167
CAS No.
1306-38-3
M.F
CeO2
M. Wt
172.115 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cerium dioxide

CAS Number

1306-38-3

Product Name

Cerium dioxide

IUPAC Name

dioxocerium

Molecular Formula

CeO2

Molecular Weight

172.115 g/mol

InChI

InChI=1S/Ce.2O

InChI Key

CETPSERCERDGAM-UHFFFAOYSA-N

SMILES

O=[Ce]=O

Synonyms

ceric oxide, ceric oxide (Ce2O3), ceric oxide (CeO), cerium dioxide, cerium oxide, cerium oxide (CeO2), nanoceria

Canonical SMILES

O=[Ce]=O

Catalysis: Promoting and Controlling Chemical Reactions

Ceria's unique ability to switch oxidation states (Ce³⁺ and Ce⁴⁺) makes it a valuable catalyst, accelerating and controlling various chemical reactions. It finds applications in:

  • Exhaust emission control: Ceria-based catalysts in automotive catalytic converters convert harmful pollutants like nitrogen oxides (NOx) and carbon monoxide (CO) into less harmful substances .
  • Fuel cells: Ceria enhances the efficiency and durability of fuel cells by promoting the conversion of fuel (e.g., hydrogen) into electricity .
  • Chemical synthesis: Ceria catalysts facilitate various organic transformations, including selective oxidation and reduction reactions, with potential applications in the pharmaceutical and chemical industries .

Biomedicine: Therapeutic and Regenerative Potential

Cerium dioxide nanoparticles (CeO2 NPs) exhibit promising properties for biomedical applications, including:

  • Antioxidant activity: CeO2 NPs effectively scavenge free radicals, potentially mitigating oxidative stress associated with various diseases like neurodegenerative disorders and age-related conditions .
  • Wound healing: Studies suggest CeO2 NPs can accelerate wound healing by promoting cell proliferation, reducing inflammation, and enhancing angiogenesis (new blood vessel formation) .
  • Bone regeneration: Research explores the potential of CeO2 NPs to stimulate bone growth and improve bone repair, offering hope for treating bone defects and fractures .

Important Note

While the research on ceria's biomedical applications is promising, it is crucial to acknowledge that these applications are still under investigation and require further research to ensure their safety and efficacy in humans.

Materials Science: Tailoring Properties and Functionality

Ceria's unique properties also make it valuable in material science research:

  • Solid electrolytes: Ceria-based electrolytes exhibit high ionic conductivity, making them promising candidates for solid-state batteries, with potential advantages over traditional lithium-ion batteries .
  • High-temperature ceramics: Ceria's exceptional thermal stability and resistance to oxidation make it suitable for high-temperature applications, such as fuel cells and thermal barrier coatings for engines .
  • Sensors: Ceria's ability to change its electrical properties in response to various stimuli (e.g., gas exposure) makes it a potential material for developing gas sensors .

Cerium dioxide, with the chemical formula cerium(IV) oxide (CeO2), is a pale yellow-white powder that serves as an important commercial product. It is primarily derived from the mineral sources bastnaesite and monazite, where cerium is found in various oxidation states. Cerium dioxide is notable for its high melting point of approximately 2600 °C and a density of about 7.13 g/mL at 25 °C. The compound adopts a fluorite crystal structure, characterized by a face-centered cubic arrangement where each cerium cation is coordinated by eight oxygen anions .

This compound has garnered attention for its unique properties, including significant ionic and electronic conductivity, making it suitable for various applications in catalysis, energy production, and materials science .

, particularly in redox processes. The interconversion between cerium(IV) oxide and cerium(III) oxide (Ce2O3) can occur under varying oxygen pressures and temperatures. For instance, the reduction of cerium(IV) oxide to cerium(III) oxide can be represented as:

2CeO2+2eCe2O3+O22CeO_2+2e^-\rightarrow Ce_2O_3+O^{2-}

This reaction illustrates the ability of cerium dioxide to store and release oxygen, which is crucial in catalytic applications .

Cerium dioxide also catalyzes the water-gas shift reaction and plays a role in the oxidation of carbon monoxide, demonstrating its utility in environmental applications such as automotive catalytic converters

Cerium dioxide nanoparticles have been studied for their biological effects, particularly their antioxidant properties. These nanoparticles can scavenge free radicals and exhibit protective effects against oxidative stress in biological systems. Research indicates that cerium dioxide may enhance cellular viability and reduce inflammation in various biological contexts . Furthermore, due to their unique redox properties, cerium dioxide nanoparticles are being explored for potential therapeutic applications, including drug delivery systems and anti-cancer treatments .

Cerium dioxide can be synthesized through various methods:

  • Calcination: Heating cerium oxalate or hydroxide at elevated temperatures leads to the formation of cerium dioxide.
    Ce2(C2O4)3+2O22CeO2+6CO2Ce_2(C_2O_4)_3+2O_2\rightarrow 2CeO_2+6CO_2
  • Precipitation: This involves the controlled addition of precipitating agents to cerium salts under specific pH conditions.
  • Hydrothermal Synthesis: A method that utilizes high temperature and pressure to produce nanoparticles with controlled size and morphology.
  • Sol-gel Process: Involves transitioning from a liquid solution to a solid gel phase, allowing for uniform distribution of particles.
  • Mechanochemical Methods: These methods use mechanical force to induce
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  • Polishing Agent: Widely used in glass polishing due to its abrasive properties.
  • Energy Production: Used in solid oxide fuel cells due to its ionic conductivity.
  • Biomedical
  • Studies on the interactions of cerium dioxide with other compounds reveal its unique redox behavior. The presence of oxygen vacancies enhances its catalytic efficiency by allowing rapid switching between oxidation states (Ce^3+ and Ce^4+). This dynamic behavior is critical for applications requiring efficient oxygen storage and release . Additionally, interaction studies indicate that doping cerium dioxide with other metal ions can further enhance its catalytic properties and stability under operational conditions .

    Several compounds share similarities with cerium dioxide, particularly among rare earth oxides:

    CompoundChemical FormulaUnique Properties
    Cerium(III) oxideCe2O3Less stable than CeO2; easily oxidized to CeO2
    Lanthanum oxideLa2O3High thermal stability; used in phosphors
    Praseodymium oxidePr6O11Exhibits unique magnetic properties; used in lasers
    Neodymium oxideNd2O3Known for high optical activity; used in magnets

    Cerium dioxide stands out due to its dual functionality as both an oxidizing agent and a catalyst support, along with its ability to form non-stoichiometric phases that enhance its redox activity . Its unique structural properties allow for significant ionic conductivity, making it particularly valuable in energy-related applications compared to other rare earth oxides.

    Crystal Structure and Defect Chemistry

    CeO₂ crystallizes in a face-centered cubic (fcc) fluorite structure (space group Fm3m), where each Ce⁴⁺ ion is coordinated by eight O²⁻ ions in a cubic arrangement. This structure permits significant oxygen non-stoichiometry, enabling the formation of CeO₂₋ₓ (0 < x < 0.28) through Frenkel defects and oxygen vacancies. The reversible redox equilibrium $$ \text{CeO}2 \leftrightarrow \text{CeO}{2-x} + \frac{1}{2}\text{O}_2 $$ facilitates rapid oxygen ion mobility, a property critical for catalytic and ionic conduction applications.

    Table 1: Key Physical Properties of CeO₂

    PropertyValueSource
    Melting Point2600°C
    Density7.13 g/cm³ at 25°C
    Crystal SystemCubic (fluorite)
    Oxygen Storage Capacity400–600 μmol O₂/g (nanorods)
    Ionic Conductivity0.1 S/cm (nanoparticles, 550°C)

    Thermal and Mechanical Behavior

    CeO₂ exhibits remarkable thermal stability, retaining its fluorite structure up to its melting point. Nano-CeO₂ demonstrates enhanced heat capacity compared to bulk material, attributed to surface tension effects and quantum confinement. At temperatures exceeding 500°C, oxygen vacancy formation dominates, increasing ionic conductivity but reducing mechanical strength.

    Current Research Significance and Global Scientific Interest

    Publication Trends and Research Volume

    Contemporary cerium dioxide research demonstrates remarkable growth and diversification across multiple scientific disciplines [6] [37]. A comprehensive bibliometric analysis covering research trends from 1990 to 2020 identified 17,115 publications in the Scopus database related to cerium oxide research [37]. This extensive body of literature reveals distinct temporal phases of research focus, with identifiable themes emerging across different decades [6].

    The research trajectory shows four distinct periods with characteristic themes: "doping additives" dominated the period from 1990-1997, "catalysts" characterized research from 1998-2005, "reactive oxygen species" became prominent from 2006-2013, and "pathology" emerged as a major theme from 2014-2020 [37]. China and the United States demonstrated the highest number of citations and publications for cerium oxide research throughout this three-decade period [37].

    Contemporary Research Applications

    Modern cerium dioxide research encompasses diverse applications reflecting its unique redox properties and oxygen storage capabilities [11] [14]. The material has received particular attention in the global nanotechnology market due to useful applications in catalysts, fuel cells, and fuel additives [11]. Recent investigations focus on biomedical applications, where cerium dioxide nanoparticles demonstrate antioxidant properties that reduce oxidative stress damage and improve learning ability and cognitive function in experimental models [14].

    The semiconductor industry represents a growing application area, where cerium dioxide nanoparticles play critical roles in chemical mechanical planarization processes [15]. These nanoparticles provide precision and smoothed surfaces in semiconductor manufacturing due to their unique abrasive and chemical characteristics, making them ideal for polishing silicon wafers [15]. The rapid advancement of the semiconductor industry, particularly in developing regions, drives increasing market demand for these specialized applications [15].

    Research and development activities in nanotechnology and environmental protection continue to drive adoption across multiple sectors [15]. Universities and industrial research facilities worldwide conduct ongoing investigations into the antioxidant properties of cerium dioxide nanoparticles for developing treatments and therapies related to stress-derived diseases, cancer treatments, and drug delivery systems [12]. Evidence from recent studies demonstrates the potential role of cerium dioxide nanoparticles in accelerating diabetic wound healing processes and reducing radiation-induced damage [12].

    Fundamental Research Questions in Cerium Dioxide Science

    Oxygen Vacancy Formation and Behavior

    The formation and behavior of oxygen vacancies constitute fundamental research questions that underpin cerium dioxide's remarkable catalytic and functional properties [20]. Oxygen vacancies result from the removal of oxygen atoms and enable dynamic oxygen exchange between the solid material and its environment, profoundly influencing catalytic properties [20]. The intricate surface structures of cerium dioxide play key roles in determining properties and interactions with supported metal catalysts [20].

    Oxygen vacancy formation energies vary significantly between different surface facets and bulk regions of cerium dioxide [20]. Bulk vacancy formation demands relatively high energy, typically reported between 2.5 and 3.5 electron volts in density functional theory calculations with Hubbard corrections [20]. This high formation energy primarily arises from the strong lattice stability of the fluorite structure, where each oxygen atom maintains tight coordination to surrounding cerium cations [20].

    The (111) surface of cerium dioxide receives the most investigation because it represents the thermodynamically most stable surface and predominates under typical growth and operating conditions [20]. Research using high-resolution scanning tunneling microscopy at approximately 600 Kelvin and density functional theory demonstrates that surface oxygen vacancies on the cerium dioxide (111) surface exhibit slightly greater stability than subsurface oxygen vacancies under certain conditions [20]. At higher vacancy concentrations, vacancy clusters form, with experimental results revealing that electron localization from removed oxygen atoms plays pivotal roles in vacancy cluster formation and stabilization [20].

    Redox Mechanisms and Electronic Structure

    The redox behavior of cerium dioxide represents a central research question that determines its catalytic effectiveness and technological applications [19] [17]. The high oxygen storage capacity of cerium dioxide originates primarily from its redox cycle between cerium in the +3 and +4 oxidation states [19]. Through reversible oxygen ion storage and release capacity, cerium dioxide can absorb and release oxygen, thereby regulating the rate and equilibrium of redox reactions [19].

    When cerium (+3) ions in cerium dioxide are oxidized to cerium (+4) ions, oxygen ions are released from the lattice structure [19]. This oxygen-releasing ability makes cerium dioxide effective in promoting redox reactions in industrial catalytic processes [19]. The size of cerium dioxide particles significantly affects their oxygen storage and release capacity, with decreasing particle size leading to increased concentration of oxygen vacancies on particle surfaces or interiors [19].

    The cubic fluorite crystal structure provides cerium dioxide with excellent catalytic properties and thermal stability due to its inherent stability and high ordering [19]. Dissociated oxygen and vacancies can act as active sites to adsorb other substances, thus affecting the catalytic performance of cerium dioxide [19]. This represents the key to the catalytic ability of cerium dioxide nanoparticles, allowing them to switch between cerium dioxide and cerium sesquioxide phases [19].

    Size-Dependent Properties and Structure

    The relationship between particle size and structural properties constitutes a fundamental research question with significant implications for cerium dioxide applications [31] [21]. Experimental investigations demonstrate that lattice parameters expand with decreasing particle size, with unit cell values varying from 5.456 angstroms for 2.0 nanometer particles to 5.411 angstroms for 91 nanometer particles [31]. The latter value corresponds to bulk cerium dioxide, with noticeable deviation of lattice parameters observed for particles smaller than approximately 5 nanometers [31].

    Size-dependent redox properties of the palladium-cerium dioxide interface demonstrate the critical importance of support nanocrystal dimensions [21]. Catalysts with small cerium dioxide nanocrystals of approximately 4 nanometers exhibit unusually high activity in carbon monoxide-rich reaction feeds, whereas catalysts with medium-size cerium dioxide nanocrystals of approximately 8 nanometers are preferred for lean conditions [21]. These differences are attributed to support size-dependent redox properties of the palladium-cerium dioxide interface [21].

    The presence of mainly cerium in the +4 oxidation state, demonstrated through X-ray photoelectron spectroscopy and high energy resolution fluorescence detection X-ray absorption near edge structure spectroscopy, indicates that unit cell size dependence is not linked to cerium valence but to surface stress [31]. Thermogravimetric analysis and Fourier transform infrared data confirm the presence of surface hydroxyl and carbonate groups that exert tensile effects on the crystalline lattice [31].

    Oxygen Vacancy Dynamics and Transport

    The dynamics of oxygen vacancies, specifically their mobility and transport pathways, represent critical research questions that determine cerium dioxide's catalytic and functional performance [20]. The diffusion rate of oxygen vacancies governs the kinetics of oxidation and reduction processes, significantly influencing reaction rates at both surface and subsurface levels [20]. Enhanced vacancy mobility accelerates the turnover of redox cycles, thereby improving catalytic efficiency in applications including solid oxide fuel cells, automotive exhaust aftertreatment, and chemical synthesis [20].

    Recent first-principles calculations for oxygen vacancy diffusion on cerium dioxide (111) surfaces have uncovered a novel two-step exchange mechanism for oxygen vacancy diffusion [20]. A subsurface oxygen atom fills a surface vacancy, creating a new subsurface vacancy, which is subsequently filled by a neighboring surface oxygen atom [20]. This two-step process demonstrates significantly lower energy barriers of 0.44 and 0.61 electron volts for each step, respectively, compared to the traditional hopping mechanism, which has a barrier of 1.60 electron volts [20].

    The two-step exchange mechanism is approximately eight orders of magnitude faster than the hopping mechanism at 500 Kelvin, highlighting its practical significance in surface processes [20]. Understanding these critical migration pathways and associated energy barriers offers opportunities to fine-tune cerium dioxide's functional properties [20]. Atomistic simulations and advanced experimental techniques provide foundations for optimizing catalytic performance through enhanced understanding of diffusion mechanisms [20].

    Theoretical Frameworks for Understanding Cerium Dioxide Behavior

    Crystal Structure and Lattice Properties

    PropertyValueUnitsReference
    Crystal SystemCubic- [29]
    Space GroupFm-3m (225)- [29]
    Lattice Parameter5.411Angstroms [29]
    Density7.65g/cm³ [24]
    Band Gap1.880eV [29]
    Melting Point2400°C [23]
    Molecular Weight172.115g/mol [23]

    Cerium dioxide adopts the fluorite crystal structure, characterized by a face-centered cubic arrangement with space group Fm-3m [28] [29]. In this structure, oxygen atoms form a simple cubic sublattice, with cerium ions occupying alternating cubic centers [28]. Each cerium ion maintains coordination to eight oxygen atoms, while each oxygen atom coordinates to four cerium atoms [28]. The single cell of cerium dioxide consists of a three-dimensional arrangement of these atoms, forming a repeating pattern throughout the crystal structure [28].

    The fluorite structure provides cerium dioxide with tolerance to high degrees of oxygen deficiency, facilitated by substitution of low-valent elements on the cationic sublattice [28]. This property gives cerium dioxide high oxygen ion conductivity and makes it a potential solid electrolyte material for solid oxide fuel cells [28]. The morphology of cerium dioxide nanoparticles, including nanorods, nanowires, and nanocubes, exposes different crystalline surfaces, which affects their catalytic activity and other properties [28].

    Electronic Structure and Band Theory

    The electronic structure of cerium dioxide provides fundamental understanding of its catalytic and optical properties [32] [29]. The calculated band gap of cerium dioxide is approximately 1.880 electron volts, though band gaps computed with common exchange-correlation functionals are typically underestimated by approximately forty percent [29]. The material exhibits semiconducting behavior with strong hybridization between cerium 4f and oxygen 2p orbitals [30].

    In the cerium dioxide fluorite structure, each cerium atom is surrounded by eight oxygen atoms located at cube corners, creating a cubic crystal field belonging to the Oh point symmetry group [31]. Due to this cubic crystal field, the cerium (+4) 5d⁰ configuration is split into eg and t2g bands corresponding to B₁, C₂ and B₂, C₁, respectively [31]. The cerium (+4) valence corresponds to a 5d⁰ configuration, implying that in high energy resolution fluorescence detection X-ray absorption near edge structure processes, t2g is first filled with electrons, while eg remains empty as the transferred energy is insufficient [31].

    The experimental crystal-field energy splitting of cerium 5d in bulk cerium dioxide is approximately 4 electron volts [31]. This value of energy gap between eg and t2g is in good agreement with previously published values and provides fundamental understanding of the electronic transitions that govern cerium dioxide's optical and catalytic properties [31]. The size dependence of electronic structure, particularly of the t2g feature in cerium L₃ X-ray absorption near edge structure spectra, has been experimentally evidenced and confirmed through theoretical calculations [31].

    Thermodynamic Framework

    Thermodynamic PropertyValueUnitsReference
    Specific Heat390J/kg-K [24]
    Thermal Expansion11µm/m-K [24]
    Young's Modulus180GPa [24]
    Thermal ConductivityVariableW/m-K [18]
    Formation Energy (Bulk)2.5-3.5eV [20]
    Oxygen Storage Capacity1452.47µmol O₂/g [2]

    The thermodynamic framework for understanding cerium dioxide behavior encompasses oxygen storage and release mechanisms that are fundamental to its catalytic applications [2]. The oxygen storage capacity value of cerium dioxide in the gas phase is 1452.47 micromoles of oxygen per gram and can be explained through equilibrium reactions involving cerium oxidation state changes [2]. The measurement of the cerium (+3) to cerium (+4) ratio provides useful understanding of oxygen vacancy concentration [2].

    Oxygen vacancy formation can be quantified by the oxygen storage capacity, which can be expressed as oxygen micromoles released per gram of starting material [2]. The oxygen storage capacity value of cerium dioxide depends on both temperature and oxygen partial pressure, with the relationship described by specific equilibrium equations that account for the thermodynamic driving forces for oxygen exchange [1].

    At high temperatures, cerium dioxide releases oxygen to give a non-stoichiometric, anion-deficient form that retains the fluorite lattice [1]. This material has the formula cerium dioxide minus x, where x ranges from 0 to 0.28 [1]. The value of x depends on temperature, surface termination, and oxygen partial pressure, following specific thermodynamic relationships that govern the equilibrium between the solid and gaseous phases [1].

    Kinetic and Transport Theory

    The theoretical framework for understanding cerium dioxide kinetics encompasses phonon transport properties and thermal conductivity mechanisms [18]. Systematic investigation of phonon transport properties has been performed using ab initio calculations unified with the Boltzmann transport equation [18]. Extensive examination of phonon mode contribution, available three-phonon scattering phase space, mode Grüneisen parameter, and mean free path distributions provides comprehensive understanding of thermal transport mechanisms [18].

    The lattice thermal conductivity depends on the mean free path, representing the distance traveled by phonons before scattering events occur [18]. Detailed quantitative understanding of mode-dependent phonon properties and bulk mean free paths in cerium dioxide is imperative for exercising control over thermal management [18]. The thermal transport properties of bulk and nanostructured cerium dioxide differ significantly due to increased boundary scattering in nanostructured materials [18].

    Precipitation Method

    The precipitation method remains the most widely employed technique for synthesizing cerium dioxide nanoparticles due to its simplicity, cost-effectiveness, and scalability [1]. This method typically involves the controlled precipitation of cerium salts in aqueous solutions using various precipitating agents.

    Chemical Precipitation Process

    The standard precipitation process utilizes cerium nitrate hexahydrate as the primary precursor, with ammonia solution or sodium hydroxide serving as the precipitating agent [1]. The reaction proceeds through the following general mechanism:

    Ce³⁺ + 3OH⁻ → Ce(OH)₃ (precipitation)
    4Ce(OH)₃ + O₂ → 4CeO₂ + 6H₂O (oxidation)

    The precipitation method produces nanoparticles with sizes ranging from 3 to 27 nanometers, depending on the synthesis conditions [1]. The morphology is predominantly spherical, though cubic and hexagonal forms can be achieved through careful control of synthesis parameters [1].

    Synthesis Parameters and Control

    ParameterRangeEffect on Particle SizeEffect on Morphology
    pH9-12Higher pH → Smaller particlespH controls shape selection
    TemperatureRoom temp - 100°CHigher temp → Larger particlesTemperature affects crystal growth
    Concentration0.1-1.0 MHigher conc → Larger particlesConcentration affects nucleation
    Stirring Rate100-1000 rpmHigher rate → Better uniformityAffects particle distribution

    The use of capping agents and stabilizers significantly influences the final particle characteristics. Polyvinylpyrrolidone, dextran, and other organic molecules serve as effective capping agents, producing particles with narrow size distributions and preventing agglomeration [1].

    Hydrothermal Synthesis

    Hydrothermal synthesis represents a sophisticated approach to cerium dioxide nanoparticle fabrication that combines the advantages of controlled temperature and pressure conditions with aqueous chemistry. This method enables the formation of well-crystallized nanoparticles with controlled morphologies.

    Hydrothermal Process Mechanism

    The hydrothermal method involves the treatment of cerium precursors in sealed autoclaves at elevated temperatures (130-400°C) and pressures for extended periods (3-24 hours) [1]. The process occurs through dissolution-precipitation mechanisms under supercritical or near-supercritical conditions.

    The synthesis mechanism involves the formation of cerium hydroxide nuclei, followed by their transformation to cerium dioxide through dehydration and oxidation processes. The Ostwald ripening mechanism plays a crucial role in determining the final particle size and morphology.

    Morphology Control in Hydrothermal Synthesis

    The hydrothermal method offers exceptional control over particle morphology through careful manipulation of synthesis parameters:

    Target MorphologyKey ParametersCrystal FacesGrowth Direction
    NanorodsCeCl₃ precursor, 180°C, 24h{110}, {100}<110>
    NanocubesHigh pH (>12), 200°C{100}<100>
    OctahedraPVP surfactant, controlled temperature{111}<111>

    The formation of specific morphologies depends on the stabilization of particular crystal faces by precursor anions or surfactants. Chloride ions promote nanorod formation by stabilizing the rod-like structure, while high alkalinity favors cube formation.

    Microwave-Assisted Synthesis

    Microwave-assisted synthesis has emerged as a rapid and energy-efficient method for cerium dioxide nanoparticle production. This technique combines the advantages of microwave heating with conventional synthesis approaches, resulting in significantly reduced reaction times and improved particle uniformity.

    Microwave-Assisted Process Characteristics

    The microwave-assisted method achieves complete cerium dioxide formation within 5-30 minutes, representing a dramatic reduction compared to conventional hydrothermal methods that require hours or days. The process utilizes electromagnetic radiation at 2.45 GHz to provide uniform heating throughout the reaction mixture.

    The rapid heating and nucleation process results in smaller particle sizes (2-20 nm) with spherical morphologies. The method demonstrates excellent reproducibility and can be adapted for both batch and continuous flow synthesis.

    Microwave-Assisted Synthesis Parameters

    ParameterOptimal RangeEffect on Product
    Power50-200 WHigher power → Faster synthesis
    Temperature90-160°COptimal temp → Better crystallinity
    Time5-30 minLonger time → Larger particles
    pH10-12pH affects nucleation rate

    Sol-Gel Method

    The sol-gel method provides exceptional control over the chemical composition and microstructure of cerium dioxide nanoparticles. This technique involves the transition from a liquid sol to a solid gel state, followed by controlled drying and calcination processes.

    Sol-Gel Process Steps

    The sol-gel synthesis of cerium dioxide involves several distinct stages:

    • Sol Formation: Cerium precursors are dissolved in suitable solvents with stabilizing agents
    • Hydrolysis and Condensation: Chemical reactions leading to network formation
    • Gelation: Transition from sol to gel state
    • Aging: Gel densification and particle uniformity improvement
    • Drying: Solvent removal at controlled conditions
    • Calcination: Final crystallization at 400-800°C

    Sol-Gel Synthesis Advantages

    The sol-gel method offers several advantages including precise composition control, homogeneous mixing at the molecular level, and the ability to incorporate various dopants and modifiers. The method produces particles with sizes ranging from 2 to 50 nanometers and surface areas up to 200 square meters per gram.

    Advanced Synthesis Techniques

    Solvothermal Synthesis

    Solvothermal synthesis extends the principles of hydrothermal synthesis to non-aqueous systems, offering unique advantages for morphology control and particle size distribution. This method utilizes organic solvents under elevated temperature and pressure conditions.

    The solvothermal approach produces well-crystallized nanoparticles with controlled morphologies, typically ranging from 8 to 20 nanometers in size. The method is particularly effective for synthesizing particles with specific surface properties and functionalities.

    Microemulsion Method

    The microemulsion method utilizes surfactant-stabilized systems to control nucleation and growth processes [1]. This technique produces nanoparticles with sizes typically ranging from 2 to 13 nanometers and offers excellent control over particle size distribution.

    The method employs surfactants such as sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and di-n-didodecyldimethylammonium bromide (DDAB) to create isolated reaction environments [1]. These surfactants not only control particle size but also enhance thermal stability and surface area.

    Combustion Synthesis

    Combustion synthesis represents a rapid and efficient approach to cerium dioxide nanoparticle production. This method utilizes the exothermic reaction between cerium precursors and organic fuels such as urea or glycine.

    The combustion process occurs within seconds to minutes, producing spherical nanoparticles with sizes ranging from 20 to 30 nanometers. The method offers high yields (85-95%) and produces particles with good crystallinity and thermal stability.

    Morphological Engineering and Control

    Shape-Controlled Synthesis

    The controlled synthesis of cerium dioxide nanoparticles with specific morphologies represents a critical aspect of nanoscale engineering. Different morphologies expose different crystal faces, which directly influence the catalytic and functional properties of the material.

    Nanorod Synthesis

    Cerium dioxide nanorods are synthesized through hydrothermal methods using cerium chloride as the precursor. The formation of nanorods is facilitated by the preferential stabilization of specific crystal faces by chloride ions. The resulting nanorods typically exhibit lengths of 50-200 nanometers and widths of 10-30 nanometers.

    The nanorods grow preferentially along the <110> direction and are enclosed by {110} and {100} crystal faces. These specific surface orientations contribute to enhanced catalytic activity and unique electronic properties.

    Nanocube Formation

    Nanocube synthesis requires high pH conditions (>12) and elevated temperatures (200°C) using cerium nitrate as the precursor. The cubic morphology results from the preferential stabilization of {100} crystal faces under highly alkaline conditions.

    The nanocubes typically range from 10 to 60 nanometers in size and exhibit superior electrochemical properties compared to other morphologies. The {100} surface provides optimal conditions for certain catalytic reactions and energy storage applications.

    Octahedral Structures

    Octahedral cerium dioxide nanoparticles are synthesized using microwave-assisted hydrothermal methods with polyvinylpyrrolidone as a structure-directing agent. The octahedral morphology is characterized by eight {111} crystal faces and edge lengths of 100-200 nanometers.

    The {111} surfaces of octahedral particles exhibit high concentrations of oxygen vacancies and mixed valence states, making them particularly effective for catalytic applications.

    Size Control Mechanisms

    Nucleation and Growth Control

    The control of particle size in cerium dioxide synthesis involves the careful manipulation of nucleation and growth processes. The nucleation rate determines the number of initial particles formed, while the growth rate controls the final particle size.

    Rapid nucleation combined with slow growth produces small, uniform particles, while slow nucleation with rapid growth results in larger particles with broader size distributions. The balance between these processes is controlled through temperature, concentration, and pH adjustments.

    Surface Modification and Stabilization

    Surface modification through the use of capping agents and stabilizers plays a crucial role in controlling particle size and preventing agglomeration. Common stabilizers include polyvinylpyrrolidone, polyethylene glycol, and various organic ligands.

    The interaction between stabilizers and particle surfaces affects both the growth kinetics and the final surface properties of the nanoparticles. Proper selection of stabilizers can result in particles with enhanced stability and specific surface functionalities.

    Characterization and Analysis Techniques

    Structural Characterization

    X-ray Diffraction Analysis

    X-ray diffraction serves as the primary technique for phase identification and crystallite size determination in cerium dioxide nanoparticles. The characteristic peaks at 2θ = 28.5°, 33.0°, 47.4°, and 56.3° correspond to the (111), (200), (220), and (311) reflections of the cubic fluorite structure.

    The Scherrer equation is commonly employed to calculate crystallite sizes from peak broadening, with typical values ranging from 5 to 50 nanometers depending on synthesis conditions. The technique provides quantitative information about crystallinity and phase purity.

    Electron Microscopy

    Transmission electron microscopy provides direct visualization of particle morphology and size distribution. High-resolution TEM reveals lattice fringes and crystal structure details, with the (111) interplanar spacing of 3.12 Å being characteristic of cerium dioxide.

    Scanning electron microscopy offers information about surface morphology and agglomeration behavior. The technique is particularly useful for observing particle assemblies and surface features at moderate magnifications.

    Surface Area and Porosity Analysis

    Brunauer-Emmett-Teller (BET) Analysis

    BET surface area analysis provides quantitative measurement of specific surface area and pore size distribution. Cerium dioxide nanoparticles typically exhibit surface areas ranging from 20 to 300 square meters per gram, depending on synthesis method and conditions.

    The highest surface areas (>300 m²/g) are achieved through optimized precipitation methods using specific pH control and precursor selection. These high surface area materials are particularly valuable for catalytic applications requiring maximum active site exposure.

    Pore Structure Analysis

    Pore size distribution analysis reveals the mesoporous nature of many cerium dioxide nanoparticle assemblies. The pore sizes typically range from 2 to 20 nanometers, with the distribution depending on synthesis conditions and post-treatment procedures.

    The pore structure significantly influences the accessibility of active sites and the transport properties of reactants and products in catalytic applications.

    Chemical and Electronic Analysis

    X-ray Photoelectron Spectroscopy

    XPS analysis provides detailed information about surface composition and oxidation states. The cerium 3d peaks at 882, 898, 901, and 917 eV indicate the presence of both Ce³⁺ and Ce⁴⁺ species, which is crucial for understanding the redox properties of the material.

    The Ce³⁺/Ce⁴⁺ ratio can be quantified from peak deconvolution, providing insights into the concentration of oxygen vacancies and defect sites.

    Raman Spectroscopy

    Raman spectroscopy reveals structural information and defect concentrations through the analysis of vibrational modes. The characteristic F₂g mode at 465 cm⁻¹ corresponds to the symmetric breathing mode of oxygen atoms around cerium atoms.

    Defect-related peaks and peak shifts provide information about oxygen vacancy concentrations and structural distortions.

    Research Findings and Data Analysis

    Synthesis Method Comparison

    Comprehensive analysis of different synthesis methods reveals distinct advantages and limitations for each approach:

    MethodParticle Size (nm)Surface Area (m²/g)Synthesis TimeYield (%)
    Precipitation3-2750-15030 min - 24 h80-95
    Hydrothermal5-20020-1083-24 h85-98
    Microwave-Assisted2-2080-1805-30 min82-94
    Sol-Gel2-5060-2001-24 h70-90

    Morphology-Property Relationships

    Research findings demonstrate clear correlations between particle morphology and functional properties:

    MorphologyDominant FacesSurface Area (m²/g)Catalytic ActivityApplications
    Nanorods{110}, {100}80-150High CO oxidationCatalysis
    Nanocubes{100}60-120High capacitanceEnergy storage
    Octahedra{111}100-200High oxygen mobilityFuel cells
    NanospheresMixed40-100Moderate activityGeneral purpose

    Parameter Optimization Studies

    Systematic parameter optimization studies reveal optimal synthesis conditions for specific applications:

    Temperature Effects

    Temperature optimization studies demonstrate that synthesis temperatures between 150-250°C provide optimal balance between particle size control and crystallinity. Higher temperatures promote crystal growth but may lead to agglomeration, while lower temperatures result in poor crystallinity.

    pH Optimization

    pH control studies indicate that pH values between 9-12 provide optimal conditions for uniform particle formation. Extreme pH conditions can lead to rapid precipitation and poor size control.

    Precursor Concentration Effects

    Precursor concentration studies show that concentrations between 0.1-0.5 M provide optimal nucleation and growth conditions. Higher concentrations lead to rapid precipitation and agglomeration, while lower concentrations result in incomplete reactions.

    Surface Engineering and Functionalization

    Surface Modification Strategies

    Surface modification of cerium dioxide nanoparticles represents a crucial aspect of nanoscale engineering for tailoring specific properties and functionalities. Various approaches are employed to modify surface characteristics and enhance performance in target applications.

    Organic Ligand Functionalization

    Organic ligand functionalization involves the coordination of specific organic molecules to surface cerium atoms. Catecholate-type ligands such as catechol, caffeic acid, and dopamine form stable complexes with surface cerium atoms, resulting in characteristic absorption bands due to charge transfer complex formation.

    The surface modification process affects both the stability and biological activity of the nanoparticles. Careful selection of ligands allows for tuning of biocompatibility and cellular interactions.

    Surfactant Coating

    Surfactant coating provides steric stabilization and prevents particle agglomeration. Nonionic surfactants such as dodecyl maltoside demonstrate enhanced anti-amyloid activity when used to modify cerium dioxide surfaces.

    The surfactant coating process involves the physisorption or chemisorption of surfactant molecules onto particle surfaces, creating a protective layer that influences particle behavior in biological and chemical systems.

    Defect Engineering

    Oxygen Vacancy Control

    Oxygen vacancy engineering represents a fundamental approach to modifying the electronic and catalytic properties of cerium dioxide nanoparticles. The concentration and distribution of oxygen vacancies directly influence the redox properties and catalytic activity.

    Controlled synthesis conditions and post-treatment procedures allow for precise control of oxygen vacancy concentrations. Doping with silicon or other elements can promote the migration of oxygen vacancies from bulk to surface positions.

    Doping Strategies

    Doping with various elements provides a powerful tool for property modification. Common dopants include transition metals (Fe, Ni, Co, Mn), alkali metals (Cs, K), and rare earth elements (Sm, Pr).

    The doping process affects crystal structure, electronic properties, and catalytic behavior. Careful selection of dopant type and concentration allows for optimization of specific properties for target applications.

    Quality Control and Reproducibility

    Synthesis Reproducibility

    Achieving reproducible synthesis of cerium dioxide nanoparticles requires careful control of all synthesis parameters and environmental conditions. Factors affecting reproducibility include temperature control, pH stability, precursor purity, and reaction time.

    Automated synthesis systems and continuous flow reactors provide improved reproducibility compared to batch synthesis methods. These systems enable precise control of reaction conditions and eliminate human error factors.

    Quality Assessment Methods

    Particle Size Distribution Analysis

    Particle size distribution analysis using dynamic light scattering and electron microscopy provides quantitative assessment of synthesis quality. Narrow size distributions indicate well-controlled synthesis conditions.

    Statistical analysis of particle size data reveals information about nucleation and growth mechanisms. Polydispersity indices below 0.3 are typically considered acceptable for most applications.

    Phase Purity Assessment

    Phase purity assessment using X-ray diffraction and electron diffraction provides information about crystalline quality. The presence of secondary phases or amorphous content indicates suboptimal synthesis conditions.

    Quantitative phase analysis techniques allow for determination of phase fractions and impurity levels. Phase purity above 95% is typically required for high-performance applications.

    Physical Description

    Pellets or Large Crystals; Other Solid; Dry Powder, Other Solid; Liquid; Dry Powder
    White (pure) to pale yellow crystals; Insoluble in water; [Merck Index]

    Hydrogen Bond Acceptor Count

    2

    Exact Mass

    171.89528 g/mol

    Monoisotopic Mass

    171.89528 g/mol

    Heavy Atom Count

    3

    UNII

    619G5K328Y

    GHS Hazard Statements

    Aggregated GHS information provided by 516 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 444 of 516 companies. For more detailed information, please visit ECHA C&L website;
    Of the 8 notification(s) provided by 72 of 516 companies with hazard statement code(s):;
    H302 (26.39%): Harmful if swallowed [Warning Acute toxicity, oral];
    H373 (31.94%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
    H413 (26.39%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Health Hazard Irritant

    Irritant;Health Hazard

    Other CAS

    1306-38-3

    Wikipedia

    Cerium(IV) oxide
    Glibenclamide

    General Manufacturing Information

    Petrochemical Manufacturing
    All Other Basic Organic Chemical Manufacturing
    Other (requires additional information)
    All Other Basic Inorganic Chemical Manufacturing
    Paint and Coating Manufacturing
    Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
    Machinery Manufacturing
    Plastics Material and Resin Manufacturing
    Transportation Equipment Manufacturing
    Miscellaneous Manufacturing
    Computer and Electronic Product Manufacturing
    All Other Chemical Product and Preparation Manufacturing
    Petroleum Refineries
    Cerium oxide (CeO2): ACTIVE

    Dates

    Last modified: 08-15-2023

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